Cas no 1551210-03-7 (3-(Bromomethyl)pentan-3-ylcyclopentane)

3-(Bromomethyl)pentan-3-ylcyclopentane Chemical and Physical Properties
Names and Identifiers
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- [3-(bromomethyl)pentan-3-yl]cyclopentane
- 3-(Bromomethyl)pentan-3-ylcyclopentane
-
- Inchi: 1S/C11H21Br/c1-3-11(4-2,9-12)10-7-5-6-8-10/h10H,3-9H2,1-2H3
- InChI Key: DGWUKJISKPOOIU-UHFFFAOYSA-N
- SMILES: BrCC(CC)(CC)C1CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 121
- Topological Polar Surface Area: 0
- XLogP3: 5.1
3-(Bromomethyl)pentan-3-ylcyclopentane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-675074-0.05g |
[3-(bromomethyl)pentan-3-yl]cyclopentane |
1551210-03-7 | 95.0% | 0.05g |
$888.0 | 2025-03-13 | |
Enamine | EN300-675074-0.25g |
[3-(bromomethyl)pentan-3-yl]cyclopentane |
1551210-03-7 | 95.0% | 0.25g |
$972.0 | 2025-03-13 | |
Enamine | EN300-675074-0.5g |
[3-(bromomethyl)pentan-3-yl]cyclopentane |
1551210-03-7 | 95.0% | 0.5g |
$1014.0 | 2025-03-13 | |
Enamine | EN300-675074-0.1g |
[3-(bromomethyl)pentan-3-yl]cyclopentane |
1551210-03-7 | 95.0% | 0.1g |
$930.0 | 2025-03-13 | |
Enamine | EN300-675074-2.5g |
[3-(bromomethyl)pentan-3-yl]cyclopentane |
1551210-03-7 | 95.0% | 2.5g |
$2071.0 | 2025-03-13 | |
Enamine | EN300-675074-10.0g |
[3-(bromomethyl)pentan-3-yl]cyclopentane |
1551210-03-7 | 95.0% | 10.0g |
$4545.0 | 2025-03-13 | |
Enamine | EN300-675074-5.0g |
[3-(bromomethyl)pentan-3-yl]cyclopentane |
1551210-03-7 | 95.0% | 5.0g |
$3065.0 | 2025-03-13 | |
Enamine | EN300-675074-1.0g |
[3-(bromomethyl)pentan-3-yl]cyclopentane |
1551210-03-7 | 95.0% | 1.0g |
$1057.0 | 2025-03-13 |
3-(Bromomethyl)pentan-3-ylcyclopentane Related Literature
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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5. Book reviews
Additional information on 3-(Bromomethyl)pentan-3-ylcyclopentane
Professional Introduction to 3-(Bromomethyl)pentan-3-ylcyclopentane (CAS No. 1551210-03-7)
3-(Bromomethyl)pentan-3-ylcyclopentane, with the chemical formula C₁₁H₁₉Br, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound, identified by its CAS number 1551210-03-7, has garnered attention due to its versatile applications in the development of novel bioactive molecules. The structural integrity of this molecule, featuring a cyclopentane ring substituted with a pentan-3-yl group and a bromomethyl moiety, makes it a valuable intermediate in synthetic chemistry.
The bromomethyl functional group (-CH₂Br) attached to the pentan-3-ylcyclopentane backbone provides a reactive site for further chemical modifications. This reactivity is harnessed in various synthetic pathways, enabling the construction of more complex molecular architectures. The cyclopentane ring itself contributes to the steric and electronic properties of the molecule, influencing its interactions with biological targets.
In recent years, there has been a surge in research focusing on the development of heterocyclic compounds for their potential therapeutic applications. 3-(Bromomethyl)pentan-3-ylcyclopentane fits well within this trend, as it serves as a building block for synthesizing various heterocycles. For instance, researchers have explored its utility in constructing fused cycloalkanes and azacycloalkanes, which are known for their pharmacological activity.
One of the most compelling aspects of this compound is its role in drug discovery. The bromomethyl group allows for facile introduction of nucleophiles, facilitating the formation of carbon-carbon bonds essential for drug molecule assembly. This property has been exploited in the synthesis of small-molecule inhibitors targeting various biological pathways. Notably, studies have demonstrated its application in generating derivatives with potential antimicrobial and anti-inflammatory properties.
The< strong>pentan-3-ylcyclopentane moiety contributes to the lipophilicity of the compound, which is a critical factor in determining its bioavailability. By tuning the substitution patterns on the cyclopentane ring, researchers can modulate these properties, enhancing the compound's suitability for oral administration or topical application. This flexibility has made it a preferred choice for medicinal chemists aiming to develop next-generation therapeutics.
Advances in computational chemistry have further enhanced the utility of 3-(Bromomethyl)pentan-3-ylcyclopentane. Molecular modeling studies have revealed insights into its binding interactions with biological targets, aiding in the rational design of more effective derivatives. These computational approaches have been complemented by experimental validations, reinforcing the compound's significance in pharmaceutical research.
The synthesis of< strong>3-(Bromomethyl)pentan-3-ylcyclopentane itself is an intriguing challenge that has driven innovation in synthetic methodologies. Recent publications highlight novel catalytic approaches that improve yield and selectivity while minimizing byproduct formation. These advancements underscore the compound's importance as a cornerstone in synthetic organic chemistry.
In conclusion, 3-(Bromomethyl)pentan-3-ylcyclopentane (CAS No. 1551210-03-7) is a multifaceted compound with broad applications in pharmaceutical research and organic synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists and synthetic organic chemists alike. As research continues to uncover new therapeutic possibilities, this compound will undoubtedly remain at the forefront of molecular innovation.
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